ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[44]non-4-ylidene]amino}benzoate is a complex organic compound featuring a spirocyclic structure with thioxo and diazaspiro moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry acetonitrile at elevated temperatures . This method ensures the formation of the desired spirocyclic structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability. The use of catalysts and green chemistry principles can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s thioxo and diazaspiro moieties play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[1-(2-bromo-4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}benzoate: Similar structure with a bromo substituent.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Compounds with similar heterocyclic frameworks and potential biological activities.
Uniqueness
Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[44]non-4-ylidene]amino}benzoate is unique due to its specific spirocyclic structure and the presence of both thioxo and diazaspiro moieties
Properties
Molecular Formula |
C23H25N3O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)-2-sulfanylidene-1,3-diazaspiro[4.4]non-3-en-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H25N3O2S/c1-3-28-20(27)17-8-10-18(11-9-17)24-21-23(14-4-5-15-23)26(22(29)25-21)19-12-6-16(2)7-13-19/h6-13H,3-5,14-15H2,1-2H3,(H,24,25,29) |
InChI Key |
JSRTXLBZOVDWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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